molecular formula C9H12N2O2 B12996197 Ethyl 2-amino-2-(pyridin-4-YL)acetate

Ethyl 2-amino-2-(pyridin-4-YL)acetate

Cat. No.: B12996197
M. Wt: 180.20 g/mol
InChI Key: ZWPIUVHTVXWJRD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(pyridin-4-YL)acetate is an organic compound that belongs to the class of amino acid derivatives It features a pyridine ring substituted at the 4-position with an amino group and an ethyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-2-(pyridin-4-YL)acetate typically involves the reaction of ethyl bromoacetate with 4-aminopyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-2-(pyridin-4-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(pyridin-4-YL)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(pyridin-4-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • Ethyl 2-aminothiazole-4-acetate
  • 4-aminopyridine derivatives

Comparison: Ethyl 2-amino-2-(pyridin-4-YL)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 2-amino-2-pyridin-4-ylacetate

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)8(10)7-3-5-11-6-4-7/h3-6,8H,2,10H2,1H3

InChI Key

ZWPIUVHTVXWJRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=NC=C1)N

Origin of Product

United States

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